molecular formula C10H18ClNO B3008853 6-(Furan-2-yl)hexan-2-amine hydrochloride CAS No. 1417636-55-5

6-(Furan-2-yl)hexan-2-amine hydrochloride

Cat. No.: B3008853
CAS No.: 1417636-55-5
M. Wt: 203.71
InChI Key: KXUYCTUBULZSDU-UHFFFAOYSA-N
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Description

6-(Furan-2-yl)hexan-2-amine hydrochloride is a chemical compound with the molecular formula C10H18ClNO. It is a derivative of furan, a heterocyclic organic compound characterized by a ring structure composed of one oxygen and four carbon atoms. Furan derivatives are known for their wide range of biological and pharmacological activities, making them valuable in medicinal chemistry .

Preparation Methods

The synthesis of 6-(Furan-2-yl)hexan-2-amine hydrochloride typically involves the reaction of furan derivatives with appropriate amine precursors. One common method includes the reaction of 2-furylcarbinol with hexylamine under acidic conditions to form the desired amine. The hydrochloride salt is then obtained by treating the amine with hydrochloric acid . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific purity and quantity requirements .

Chemical Reactions Analysis

6-(Furan-2-yl)hexan-2-amine hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

6-(Furan-2-yl)hexan-2-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-(Furan-2-yl)hexan-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The furan ring can interact with biological macromolecules, leading to various pharmacological effects. The amine group can form hydrogen bonds and ionic interactions with target proteins, influencing their activity and function .

Comparison with Similar Compounds

6-(Furan-2-yl)hexan-2-amine hydrochloride can be compared with other furan derivatives, such as:

    2-Furoic acid: Known for its antimicrobial properties.

    Furfurylamine: Used in the synthesis of pharmaceuticals and agrochemicals.

    Furan-2-carboxaldehyde: An intermediate in the synthesis of various organic compounds.

The uniqueness of this compound lies in its specific structure, which combines the furan ring with a hexylamine moiety, providing distinct chemical and biological properties .

Properties

IUPAC Name

6-(furan-2-yl)hexan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO.ClH/c1-9(11)5-2-3-6-10-7-4-8-12-10;/h4,7-9H,2-3,5-6,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXUYCTUBULZSDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCCC1=CC=CO1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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